molecular formula C23H35N3O2 B6082326 4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine

4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine

Cat. No. B6082326
M. Wt: 385.5 g/mol
InChI Key: BFXWWODXFVJXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine, commonly known as BPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPMP is a novel morpholine derivative that exhibits promising pharmacological properties, including antitumor, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of BPMP is not fully understood. However, it has been proposed that BPMP exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. BPMP has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and physiological effects:
BPMP has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial activities, BPMP has also been found to possess anti-inflammatory properties. Moreover, BPMP has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of BPMP is its potent antitumor activity against a wide range of cancer cells. However, the synthesis of BPMP is a complex and time-consuming process, which may limit its use in lab experiments. Additionally, the mechanism of action of BPMP is not fully understood, which may hinder the development of new drugs based on BPMP.

Future Directions

There are several future directions for the research on BPMP. One of the areas of research is the development of new drugs based on BPMP for the treatment of cancer, viral and microbial infections. Additionally, the mechanism of action of BPMP needs to be further elucidated to understand its full potential as a therapeutic agent. Further research is also needed to explore the potential of BPMP in combination with other drugs for the treatment of cancer.

Synthesis Methods

BPMP is synthesized through a multistep process that involves the reaction of morpholine with 4-(4-fluorophenyl)-3-(4-piperidinyl)butan-2-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with benzyl bromide.

Scientific Research Applications

BPMP has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against a wide range of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, BPMP has also been found to possess antiviral and antimicrobial properties, making it a potential candidate for the development of new antiviral and antimicrobial agents.

properties

IUPAC Name

3-[1-(1-benzylpyrrolidin-3-yl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c27-23(26-14-16-28-17-15-26)7-6-20-8-12-25(13-9-20)22-10-11-24(19-22)18-21-4-2-1-3-5-21/h1-5,20,22H,6-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXWWODXFVJXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCOCC2)C3CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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